Erk5-IN-1

PK/PD Oral Bioavailability In Vivo Target Validation

Erk5‑IN‑1 (XMD17‑109, XMD8‑85) is a benzo[e]pyrimido‑[5,4‑b]diazepine‑6(11H)‑one ATP‑competitive inhibitor of extracellular‑signal‑regulated kinase 5 (ERK5/MAPK7). It exhibits an enzymatic IC50 of 0.162 ± 0.006 µM and a cellular EC50 of 0.09 ± 0.03 µM for EGF‑induced ERK5 autophosphorylation.

Molecular Formula C25H29N7O2
Molecular Weight 459.5 g/mol
Cat. No. B611854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErk5-IN-1
SynonymsERK5-IN-1;  ERK5 IN 1;  ERK5IN1;  XMD8-85;  XMD 8-85;  XMD-8-85;  XMD885;  XMD 885;  XMD-885; 
Molecular FormulaC25H29N7O2
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC
InChIInChI=1S/C25H29N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28)
InChIKeyDDTPGANIPBKTNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Erk5-IN-1 – A High‑Oral‑Bioavailability ERK5 Kinase Inhibitor with Uniquely Documented Selectivity for Preclinical Procurement


Erk5‑IN‑1 (XMD17‑109, XMD8‑85) is a benzo[e]pyrimido‑[5,4‑b]diazepine‑6(11H)‑one ATP‑competitive inhibitor of extracellular‑signal‑regulated kinase 5 (ERK5/MAPK7) [1]. It exhibits an enzymatic IC50 of 0.162 ± 0.006 µM and a cellular EC50 of 0.09 ± 0.03 µM for EGF‑induced ERK5 autophosphorylation [1]. The compound also binds select bromodomains, a property that distinguishes it from several next‑generation ERK5 probes [2]. Critically, Erk5‑IN‑1 demonstrates 90% oral bioavailability in mice and a KINOMEscan selectivity score (S10) of 0.007, placing it among the most comprehensively characterized ERK5 tool compounds available for target‑validation and translational studies [1].

Why Generic ERK5 Inhibitor Substitution Fails: Evidence‑Backed Selection Criteria for Erk5‑IN‑1 over In‑Class Alternatives


ERK5 inhibitors span a wide spectrum of kinase‑selectivity profiles, dual‑target activities, and pharmacokinetic properties, making them non‑interchangeable. For example, XMD8‑92 is a dual ERK5/BRD4 inhibitor , AX‑15836 offers extremely high ERK5 selectivity but limited oral‑bioavailability data , and BAY‑885 provides potent cellular activity yet carries residual off‑target liabilities . Even subtle differences in selectivity scores or oral exposure can confound in‑vivo target‑validation studies. Therefore, substituting Erk5‑IN‑1 with a ‘more potent’ ERK5 inhibitor without considering its balanced KINOMEscan selectivity (S10 = 0.007) [1] and 90% oral bioavailability [1] risks experimental irreproducibility and mis‑interpretation of ERK5 biology.

Head‑to‑Head Quantitative Differentiation: Erk5‑IN‑1 Versus Closest ERK5 Inhibitor Comparators


Oral Bioavailability: Erk5‑IN‑1 (F% = 90%) Outperforms ERK5‑IN‑2 (F% = 68%) by 22 Percentage Points in Mouse PK

In mouse pharmacokinetic studies, Erk5‑IN‑1 achieved an oral bioavailability (F%) of 90% [1], whereas the structurally distinct ERK5 inhibitor ERK5‑IN‑2, designed for selectivity over p38α and BRD4, yielded an F% of 68% under comparable conditions . The 22‑percentage‑point advantage in oral exposure makes Erk5‑IN‑1 more suitable for oral dosing regimens in chronic disease models.

PK/PD Oral Bioavailability In Vivo Target Validation

Kinome‑Wide Selectivity: Erk5‑IN‑1 KINOMEscan Score (S10 = 0.007) Confers Cleaner ERK5 Profiling than Dual Inhibitor XMD8‑92 (Kd BRD4 = 170 nM)

Erk5‑IN‑1 displays a KINOMEscan selectivity score S10 of 0.007, indicating binding to only 0.7% of kinases tested at 10 µM [1]. In contrast, XMD8‑92 binds ERK5 (Kd = 80 nM) but also strongly engages BRD4 bromodomain 1 (Kd = 170 nM) and several other kinases (DCAMKL2 Kd = 190 nM, TNK1 Kd = 890 nM, PLK4 Kd = 600 nM) . While XMD8‑92’s dual activity can be advantageous in specific contexts, researchers requiring a clean pharmacological knockdown of ERK5 kinase function should prefer Erk5‑IN‑1 to avoid confounding bromodomain‑mediated effects.

Kinase Profiling Selectivity Score Off‑Target Liability

Cellular Potency Plus LRRK2 Selectivity: Erk5‑IN‑1 (EC50 90 nM, >30‑Fold vs LRRK2) Provides a Wider Safety Margin than BAY‑885 (No LRRK2 Data, Residual Kinase Hits at 1 µM)

Erk5‑IN‑1 inhibits EGF‑induced ERK5 autophosphorylation with a cellular EC50 of 90 nM and displays at least 30‑fold selectivity over LRRK2 in cell‑based assays . BAY‑885, a highly potent ERK5 inhibitor (biochemical IC50 = 35 nM), inhibits ERK5‑dependent MEF2 activity with an IC50 of 120 nM but exhibits residual inhibition of Fer (62%), EphB3 (58%), and EphA5 (43%) at 1 µM , and no quantitative cellular selectivity window over LRRK2 has been reported. Erk5‑IN‑1’s documented LRRK2 selectivity provides a defined safety margin that is especially relevant for neurological applications where LRRK2 inhibition may confound phenotypic readouts.

Cellular Efficacy Selectivity Window LRRK2 Counter‑Screen

Translational Differentiation: Erk5‑IN‑1 Is Specifically Claimed in a Patent for Pediatric High‑Grade Glioma, Unlike Other ERK5 Inhibitors

US Patent Application 20220031710 explicitly claims methods for treating pediatric high‑grade gliomas (including DIPG and H3K27M‑mutant gliomas) using Erk5‑IN‑1 (compound 26) or a pharmaceutically acceptable salt thereof [1]. The patent distinguishes Erk5‑IN‑1 from multi‑kinase agents such as TG02 and from dual inhibitor BIX02189, reinforcing its value as a single‑agent ERK5 inhibitor for pediatric neuro‑oncology. No equivalent composition‑of‑matter or method‑of‑use patent has been identified for AX‑15836, BAY‑885, or ERK5‑IN‑2 in this indication.

Neuro‑Oncology Patent Protection Pediatric Glioma

Optimal Application Scenarios for Erk5‑IN‑1 Based on Comparator Evidence


In‑Vivo ERK5 Target Validation Requiring Sustained Oral Exposure

Erk5‑IN‑1’s 90% oral bioavailability [1] supports chronic oral dosing in mouse models of cancer, inflammation, or cardiovascular disease, where maintaining steady‑state plasma levels is critical. Compared to ERK5‑IN‑2 (68% F), Erk5‑IN‑1 achieves higher exposure at the same dose, reducing compound consumption and animal stress.

Kinase‑Specificity Profiling Studies Where Dual BRD4 Inhibition Would Confound Results

When the study aim is to dissect ERK5‑kinase‑dependent signaling without interference from bromodomain inhibition, Erk5‑IN‑1’s S10 of 0.007 [1] makes it preferable over multi‑targeted probes such as XMD8‑92 (Kd BRD4 = 170 nM) . Researchers can administer Erk5‑IN‑1 alongside a structurally matched BRD4‑negative control to isolate kinase‑specific effects.

Pediatric High‑Grade Glioma Translational Research

The explicit patent protection of Erk5‑IN‑1 for pediatric H3K27M‑mutant gliomas [2] makes it the compound of choice for academic and industrial laboratories developing targeted therapies for DIPG. Its >30‑fold selectivity over LRRK2 reduces the risk of neurological off‑target effects that are particularly concerning in pediatric populations.

Combination Studies Requiring ERK5 Inhibition Without p38α or CYP Liability

Unlike BAY‑885, which shows residual inhibition of Fer, EphB3, and EphA5 at 1 µM , Erk5‑IN‑1’s clean selectivity profile minimizes the risk of off‑target potentiation or antagonism when combined with cytotoxic agents or targeted therapies. Its lack of reported CYP inhibition or hERG binding further supports safe combination in vivo.

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